molecular formula C10H17N3O2 B13540150 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13540150
M. Wt: 211.26 g/mol
InChI Key: MIHKJOMGTCPUPG-UHFFFAOYSA-N
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Description

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine is a complex organic compound that features a tetrahydrofuran ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethanol, which is then reacted with an appropriate alkylating agent to introduce the ethoxy group. The resulting intermediate is then subjected to a series of reactions to form the pyrazole ring and introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((Tetrahydrofuran-2-yl)methoxy)ethoxy)ethan-1-ol: This compound shares the tetrahydrofuran ring but differs in its overall structure and functional groups.

    Tetrahydrofurfuryl alcohol: Another compound with a tetrahydrofuran ring, used in different applications.

Uniqueness

1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine is unique due to its combination of the tetrahydrofuran and pyrazole rings, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-[2-(oxolan-2-ylmethoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3O2/c11-9-6-12-13(7-9)3-5-14-8-10-2-1-4-15-10/h6-7,10H,1-5,8,11H2

InChI Key

MIHKJOMGTCPUPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCCN2C=C(C=N2)N

Origin of Product

United States

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